Lipophilicity: 2-Pyridyl vs 3-Pyridyl Isomer
The 2-pyridyl isomer exhibits a significantly higher computed LogP (1.55) compared to the 3-pyridyl isomer (XLogP3 = 0.7), indicating a >0.8 log unit increase in lipophilicity [1]. This difference is attributable to the reduced hydrogen-bonding capacity of the 2-pyridyl nitrogen due to intramolecular interactions with the oxazole ring, which effectively masks polarity and enhances membrane permeability .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.5491 (computed) |
| Comparator Or Baseline | 5-Pyridin-3-yl-oxazole-2-carbaldehyde, XLogP3 = 0.7 |
| Quantified Difference | ΔLogP ≈ +0.85 |
| Conditions | Computed values from vendor datasheet (LeYan) and PubChem (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity may improve passive membrane permeability and CNS penetration of derived compounds, a critical parameter in CNS drug discovery programs.
- [1] PubChem. 5-Pyridin-3-YL-oxazole-2-carbaldehyde. Computed Properties: XLogP3-AA = 0.7. Accessed April 2026. View Source
